molecular formula C7H6BrNO2 B3021674 4-Bromo-2-methyl-1-nitrobenzene CAS No. 52414-98-9

4-Bromo-2-methyl-1-nitrobenzene

Cat. No. B3021674
CAS RN: 52414-98-9
M. Wt: 216.03 g/mol
InChI Key: PAHAIHXVVJMZKU-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1-nitrobenzene is a chemical compound with the molecular formula C7H6BrNO2 . It has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da . It is also known by other names such as 4-Brom-2-methyl-1-nitrobenzol (German), 4-Bromo-2-méthyl-1-nitrobenzène (French), and 2-BROMO-5-NITROTOLUENE .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methyl-1-nitrobenzene consists of 7 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in chemical databases like ChemSpider .


Physical And Chemical Properties Analysis

4-Bromo-2-methyl-1-nitrobenzene is a pale-yellow to yellow-brown solid . It has a melting point of 53-55℃, a boiling point of 265℃, and a density of 1.615 . Its refractive index is estimated to be 1.6120 .

Scientific Research Applications

  • Synthesis of Biphenylamide Derivatives

    • Field : Medicinal Chemistry
    • Application : 4-Bromo-2-methyl-1-nitrobenzene is used in the synthesis of biphenylamide derivatives .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : These biphenylamide derivatives are being studied as potential Hsp90 C-terminal inhibitors for the treatment of cancer and neurodegenerative diseases .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : 4-Bromo-2-methyl-1-nitrobenzene is used in organic synthesis .
    • Method : It can react with 2-methylamino-benzoic acid to get N-methyl-N-(2-nitro-phenyl)-anthranilic acid . It is also used in the preparation of 4-methoxy-2′-nitrodiphenyl ether, 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Synthesis of 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol

    • Field : Organic Chemistry
    • Application : 4-Bromo-2-methyl-1-nitrobenzene may be used in the synthesis of 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Synthesis of 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile

    • Field : Organic Chemistry
    • Application : 4-Bromo-2-methyl-1-nitrobenzene may be used in the synthesis of 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Electrophilic Aromatic Substitution

    • Field : Organic Chemistry
    • Application : 4-Bromo-2-methyl-1-nitrobenzene can be used in electrophilic aromatic substitution .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Preparation of 4-Methoxy-2′-Nitrodiphenyl Ether

    • Field : Organic Chemistry
    • Application : 4-Bromo-2-methyl-1-nitrobenzene may be used in the preparation of 4-methoxy-2′-nitrodiphenyl ether .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

This compound is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

4-bromo-2-methyl-1-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHAIHXVVJMZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871184
Record name 4-Bromo-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-1-nitrobenzene

CAS RN

7149-70-4, 52414-98-9
Record name 2-Bromo-5-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 4-bromo-2-methyl-1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052414989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-bromo-2-methyl-1-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Ehara, CM Adams, D Bevan, N Ji… - Journal of medicinal …, 2018 - ACS Publications
… C; (b) H 2 , Pd/C 5%, MeOH, rt; (c) (1) TFA, CH 2 Cl 2 , 0 C; (2) cyclopropanecarbonyl chloride, i-Pr 2 NEt, CH 2 Cl 2 , 0 C; (3) K 2 CO 3 , MeOH, rt; (d) 4-bromo-2-methyl-1-nitrobenzene, …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
C Doyle - 2014 - search.proquest.com
Prostate cancer and HIV represent two diseases with a need for new and superior drugs. To date, no treatments developed have been able to completely cure these diseases. A new …

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